N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
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Description
N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H15N5O3S2 and its molecular weight is 425.48. The purity is usually 95%.
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Mechanism of Action
Target of action
Benzothiazoles have been found to have anti-tubercular activity, and they have been studied for their inhibitory effects against M. tuberculosis . Thiazolopyridines are also known to interact with various biological targets, but the specific target would depend on the exact structure of the compound .
Mode of action
The mode of action of benzothiazoles and thiazolopyridines can vary widely depending on their exact structure and the target they interact with. Some benzothiazoles have been found to inhibit the DprE1 enzyme, which is involved in the cell wall biosynthesis of M. tuberculosis .
Biochemical pathways
The biochemical pathways affected by these compounds would depend on their specific targets. For instance, benzothiazoles that inhibit DprE1 would affect the cell wall biosynthesis pathway in M. tuberculosis .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, benzothiazoles that inhibit DprE1 could potentially kill or inhibit the growth of M. tuberculosis .
Properties
IUPAC Name |
N-[5-(1,3-benzothiazole-6-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S2/c1-10-6-14(23-27-10)17(25)22-19-21-13-4-5-24(8-16(13)29-19)18(26)11-2-3-12-15(7-11)28-9-20-12/h2-3,6-7,9H,4-5,8H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNISGCNLFOFTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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